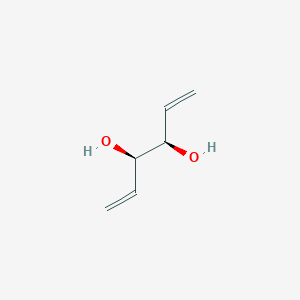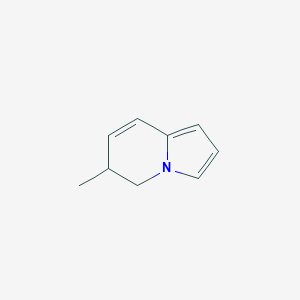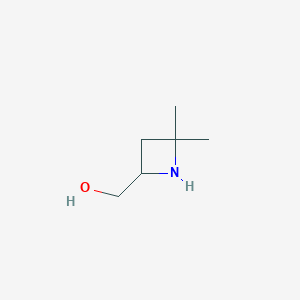
(3R,4R)-hexa-1,5-diene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-hexa-1,5-diene-3,4-diol is an organic compound characterized by its two hydroxyl groups attached to a six-carbon chain with two double bonds. This compound is notable for its chirality, having two stereocenters at the third and fourth carbon atoms, both in the R configuration. The presence of these stereocenters and the diene structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-hexa-1,5-diene-3,4-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of hexa-1,5-diene using a chiral osmium catalyst. The reaction conditions often include the use of osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, and a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous solvent at room temperature, yielding the desired diol with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric dihydroxylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the development of more cost-effective and environmentally friendly catalysts is an ongoing area of research to improve industrial synthesis.
化学反応の分析
Types of Reactions
(3R,4R)-hexa-1,5-diene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Pd/C catalyst under hydrogen gas at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexane-3,4-diol.
Substitution: Formation of chlorides or esters.
科学的研究の応用
(3R,4R)-hexa-1,5-diene-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of polymers and other industrial products.
作用機序
The mechanism of action of (3R,4R)-hexa-1,5-diene-3,4-diol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl groups and the diene structure, which can participate in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(3S,4S)-hexa-1,5-diene-3,4-diol: The enantiomer of (3R,4R)-hexa-1,5-diene-3,4-diol, with opposite stereochemistry at the third and fourth carbon atoms.
Hexa-1,5-diene-3,4-diol: The racemic mixture containing both (3R,4R) and (3S,4S) enantiomers.
Hexa-1,5-diene-3-ol: A similar compound with only one hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various transformations.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(3R,4R)-hexa-1,5-diene-3,4-diol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2/t5-,6-/m1/s1 |
InChIキー |
KUQWZSZYIQGTHT-PHDIDXHHSA-N |
異性体SMILES |
C=C[C@H]([C@@H](C=C)O)O |
正規SMILES |
C=CC(C(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)



